2-[3,5-Dihydroxy-2-(hydroxymethyl)oxan-4-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[3,5-dihydroxy-2-(hydroxymethyl)oxan-4-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O14/c19-2-9-6(22)1-7(23)17(29-9)32-16-13(26)11(4-21)30-18(14(16)27)31-15-8(24)5-28-10(3-20)12(15)25/h6-27H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMCUTIDVYCGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(C1O)OC2C(C(OC(C2O)OC3C(COC(C3O)CO)O)CO)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9012-72-0, 9051-97-2 | |
| Record name | D-Glucan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-D-Glucan, (1.fwdarw.3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Origins and Structural Heterogeneity of Beta Glucans
Comparative Structural Analysis Across Diverse Biological Origins
Variations in Glycosidic Linkages and Branching Patterns
The fundamental structural characteristic of β-glucans lies in the type and position of the glycosidic linkages connecting the glucose monomers. The primary linkages found are β-(1→3) and β-(1→4), with β-(1→6) linkages commonly occurring as branches mdpi.comfrontiersin.orgnih.gov.
Cereal β-Glucans: Predominantly found in oats and barley, cereal β-glucans are characterized by a backbone composed of both β-(1→3) and β-(1→4) glycosidic linkages. These linkages often occur in blocks, with segments of β-(1→4) linkages interspersed within a predominantly β-(1→3) backbone. Notably, cereal β-glucans generally lack β-(1→6) branching wikipedia.orgencyclopedia.pubscirp.orgmdpi.com. The ratio of β-(1→3) to β-(1→4) linkages and the length of these blocks can vary between cereal species and even within different parts of the same plant nih.gov.
Non-Cereal β-Glucans: β-glucans from sources such as yeast, fungi, bacteria, and algae typically feature a main chain of β-(1→3) linkages, often adorned with β-(1→6) side chains encyclopedia.pubscirp.orgmdpi.com.
Yeast β-Glucans: Derived from the cell walls of yeasts like Saccharomyces cerevisiae, these β-glucans possess a linear β-(1→3) backbone with β-(1→6) linked branches. These branches can be quite long, sometimes extending over 50 glucose units and potentially forming interchain linkages mdpi.comnih.gov.
Fungal β-Glucans: Found in mushrooms such as Lentinula edodes (shiitake) and Grifola frondosa (maitake), fungal β-glucans typically consist of a β-(1→3) backbone with shorter β-(1→6) branches, often occurring as single glucose residues or short oligosaccharides mdpi.comfrontiersin.orgnih.gov. Some fungal β-glucans may also incorporate β-(1→6) linkages within the backbone itself wikipedia.org.
Bacterial β-Glucans: Many bacterial β-glucans, like Curdlan (B1160675) from Alcaligenes faecalis, are linear and unbranched, consisting solely of β-(1→3) linkages mdpi.comnih.gov.
Algal β-Glucans: β-glucans from seaweeds, such as Laminaria digitata, generally have a β-(1→3) main chain with a small proportion of β-(1→6) glycosidic bonds in the backbone and β-(1→6) monoglucose side chain branching wikipedia.orgnih.gov.
Degrees of Branching and Side Chain Length Distribution
Yeast and Fungal Branching: Yeast β-glucans are known for their longer β-(1→6) side chains compared to fungal β-glucans, which tend to have shorter branches mdpi.comfrontiersin.orgnih.gov. The frequency of branching in yeast β-glucans can vary, with some samples showing branching percentages between 1.9% and 9.2% researchgate.net. It has been reported that β-glucans with a branching ratio between 0.2 (1:5 branching) and 0.33 (1:3 branching) are particularly effective immunomodulators frontiersin.orgnih.gov.
Impact of Branching: The presence and length of side chains can affect solubility, conformation, and the ability of β-glucans to interact with biological receptors nih.govnih.gov. For instance, β-(1→6) branching can influence the helical pitch of β-(1→3)-glucans and create internal cavities within their structure mdpi.com.
Molecular Weight Distribution and Polydispersity
Molecular weight (MW) is a critical parameter that profoundly impacts the functional properties of β-glucans, including their viscosity, solubility, and biological activity mdpi.comnih.govnih.gov. β-glucans exhibit a broad range of molecular weights, varying from hundreds to millions of Daltons, depending heavily on their source and the extraction and purification methods employed mdpi.comlibios.fr.
Typical Molecular Weights:
Oat and barley β-glucans can range from several hundred thousand to over 10 million Daltons libios.frshu.ac.uk. Specific studies have reported oat β-glucans with MWs between 1.1 and 1.6 MDa, and barley β-glucans around 49 MDa mdpi.com.
Mushroom-derived β-glucans, such as those from maitake and shiitake, are typically around 400 kDa mdpi.com.
β-glucans from Ganoderma lucidum have been reported with MWs as high as 2.42 x 10^6 g/mol frontiersin.org.
Polydispersity: β-glucan preparations are often polydisperse, meaning they consist of a mixture of molecules with varying molecular weights. Polydispersity is quantified by the ratio of weight-average molecular weight (Mw) to number-average molecular weight (Mn), known as the Polydispersity Index (Pd) libios.fr. Values closer to 1.0 indicate a more uniform distribution of molecular weights libios.frmdpi.com. Differences in extraction procedures can lead to variations in molecular weight and polydispersity libios.frshu.ac.uk. For example, ultrasonic degradation of Ganoderma lucidum β-D-glucan resulted in fractions with lower MW and reduced polydispersity frontiersin.org.
Conformation and Three-Dimensional Architecture
The spatial arrangement of β-glucan chains, or their conformation, is another key structural feature influencing their behavior and biological interactions. β-glucans can adopt several conformations in solution, including random coils, single helices, double helices, and, most notably, triple helices mdpi.comfrontiersin.orgglycoforum.gr.jp.
Triple Helix Formation: Triple helices are a characteristic three-dimensional structure for many β-glucans, particularly those with a β-(1→3) backbone glycoforum.gr.jpnih.govresearchgate.net. This structure is formed through inter- and intra-chain hydrogen bonding between glucose residues mdpi.comnih.gov. Examples of β-glucans known to form triple helices include lentinan and schizophyllan (B3030429) nih.govnih.govresearchgate.net. The triple helical structure is considered important for the recognition of β-glucans by certain immune receptors frontiersin.orgnih.gov.
Factors Influencing Conformation: The molecular weight of the β-glucan chain plays a role in the stability of the triple helix, with higher molecular weights generally favoring stable helical structures mdpi.com. The presence of β-(1→6) branching can also influence helical pitch and create internal cavities mdpi.com. Conformations can be altered by environmental conditions; for instance, triple helices can denature into random coils in alkaline solutions or upon heating mdpi.com. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between single chain, single helix, and triple helix conformations nih.gov.
Biosynthesis and Genetic Regulation of Beta Glucans
Enzymatic Pathways of Beta-Glucan (B1580549) Synthesis
The formation of beta-glucan chains relies on the coordinated action of specific enzymes that utilize precursor molecules to build the polysaccharide backbone.
The primary enzymes responsible for polymerizing glucose units into beta-glucan chains are the glucan synthases. In fungi, the synthesis of β-(1,3)-glucan is carried out by a multi-subunit enzyme complex known as β-(1,3)-glucan synthase (BGS). mdpi.com The catalytic core of this complex is comprised of proteins encoded by the FKS genes. mdpi.comoup.com For instance, in Saccharomyces cerevisiae, Fks1p and Fks2p are the main catalytic subunits, with Fks1p being predominantly expressed during normal vegetative growth and Fks2p expression being induced under stress conditions. mdpi.comasm.org A third homolog, Fks3p, is thought to be involved in spore wall formation. asm.org These Fks proteins are integral membrane proteins that catalyze the transfer of glucose from a donor molecule to the growing β-(1,3)-glucan chain. mdpi.comebi.ac.uk
In plants, particularly in grasses, the biosynthesis of mixed-linkage (1,3;1,4)-β-D-glucans is mediated by members of the Cellulose (B213188) Synthase-Like (CSL) gene superfamily. mdpi.comfrontiersin.org Specifically, genes within the CslF, CslH, and CslJ subfamilies have been identified as being responsible for the synthesis of these beta-glucans. mdpi.comresearchgate.netacs.org The CslF gene family, in particular, plays a dominant role in this process. researchgate.netnih.gov For example, the CslF6 enzyme has been shown to be crucial for β-glucan biosynthesis. mdpi.com While most CslF proteins synthesize (1,3;1,4)-β-glucans, some members, like HvCslF3 and HvCslF10 in barley, have been found to synthesize a novel linear glucoxylan. acs.org The CslA family, in contrast, is involved in the synthesis of mannan (B1593421) and glucomannan, while the CslC family is implicated in producing the xyloglucan (B1166014) backbone. acs.orgnih.govnih.gov
The universal precursor for the synthesis of beta-glucans is Uridine Diphosphate-glucose (UDP-glucose). jmb.or.krnih.govrjptonline.org This high-energy glucose donor is synthesized in the cytoplasm from glucose-1-phosphate and Uridine Triphosphate (UTP). jmb.or.krnih.govrjptonline.org In Saccharomyces cerevisiae, the biosynthesis pathway begins with the transport and phosphorylation of glucose to glucose-6-phosphate by hexokinase. This is then converted to glucose-1-phosphate by phosphoglucomutase. jmb.or.krrjptonline.org Subsequently, UDP-glucose pyrophosphorylase catalyzes the reaction between glucose-1-phosphate and UTP to form UDP-glucose. jmb.or.kr The glucan synthase enzymes then utilize this cytoplasmic UDP-glucose to add glucose residues to the growing polysaccharide chain at the plasma membrane. mdpi.comresearchgate.net
The efficiency of beta-glucan synthesis is directly linked to the metabolic flux and the availability of UDP-glucose. jmb.or.krasm.org Studies have shown that increasing the intracellular pool of UDP-glucose can enhance beta-glucan production. For example, the addition of uracil, a precursor for UTP, has been shown to increase both UDP-glucose levels and the rate of 1,3-β-glucan synthesis in Agrobacterium sp. nih.gov Similarly, overexpression of enzymes in the biosynthetic pathway, such as phosphoglucomutase (Pgm2) and the GTPase Rho1 which activates glucan synthase, has been found to significantly increase β-glucan accumulation in S. cerevisiae. jmb.or.krkoreascience.krresearchgate.net This highlights the importance of metabolic engineering of these pathways to optimize beta-glucan yields for industrial applications.
| Enzyme/Protein Family | Organism Type | Function in Beta-Glucan Synthesis | Key Genes/Proteins |
| Glucan Synthase (Fks) | Fungi | Catalyzes the synthesis of the β-(1,3)-glucan backbone. mdpi.comoup.comasm.org | Fks1, Fks2, Fks3 asm.org |
| Cellulose Synthase-Like (CSL) | Plants (Grasses) | Mediate the synthesis of mixed-linkage (1,3;1,4)-β-D-glucans. mdpi.comfrontiersin.org | CslF, CslH, CslJ researchgate.netacs.org |
| UDP-glucose pyrophosphorylase | Fungi, Bacteria | Synthesizes the precursor molecule UDP-glucose from UTP and glucose-1-phosphate. jmb.or.krnih.govrjptonline.org | Ugp1 jmb.or.kr |
| Phosphoglucomutase | Fungi | Converts glucose-6-phosphate to glucose-1-phosphate, a step in the UDP-glucose synthesis pathway. jmb.or.krrjptonline.org | Pgm2 jmb.or.kr |
| Rho GTPase | Fungi | Acts as a regulatory subunit, activating the Fks catalytic subunits of glucan synthase. mdpi.comasm.org | Rho1 jmb.or.kr |
Genetic Regulation of Beta-Glucan Biosynthesis
The production of beta-glucans is tightly controlled at the genetic level to ensure proper cell wall construction and integrity in response to various developmental and environmental cues.
The expression of genes encoding beta-glucan synthase enzymes is subject to transcriptional regulation. In fungi, the expression of different FKS genes can be condition-dependent. For instance, in Saccharomyces cerevisiae, FKS1 is the primary gene expressed during normal growth, while FKS2 expression is induced by various stresses, such as high temperature, carbon source limitation, and exposure to cell wall-damaging agents. mdpi.comasm.org This differential expression allows the organism to adapt its cell wall composition in response to environmental challenges. Studies on Candida albicans have shown that increased expression of FKS1 and FKS2 can occur in response to decreased levels of UDP-glucose precursors, suggesting a compensatory mechanism to maintain cell wall integrity. asm.org
In plants, the expression of CslF genes, which are crucial for (1,3;1,4)-β-d-glucan synthesis in grasses, is also regulated. nih.gov The mapping of four HvCslF genes in barley to a major quantitative trait locus (QTL) for grain beta-glucan content provides strong evidence for the role of transcriptional regulation in determining the amount of beta-glucan in the grain. nih.gov
The activity of beta-glucan biosynthetic enzymes can be modulated by post-translational modifications. In fungi, the glucan synthase complex is regulated by the small GTPase Rho1p. asm.org Rho1p acts as a molecular switch, and its activation is necessary for the function of the Fks catalytic subunits. mdpi.comresearchgate.net The activity of Rho1p itself is modulated by other proteins, such as Rom, a GDP-GTP exchange factor that is activated in response to cell wall stress. mdpi.comresearchgate.net This indicates a signaling cascade that fine-tunes glucan synthase activity. Furthermore, there is evidence that Fks proteins can be subject to other modifications that affect their stability and function. For example, Fks3p in S. cerevisiae has been proposed to affect the upstream regulation of 1,3-β-glucan synthase by stabilizing Rho1p. asm.org
| Regulatory Mechanism | Description | Key Molecules/Genes Involved |
| Transcriptional Control | Differential expression of glucan synthase genes in response to developmental stages and environmental stress. mdpi.comasm.orgnih.gov | FKS1, FKS2, CslF genes, various transcription factors. |
| Post-translational Modification | Activation of glucan synthase catalytic subunits by regulatory proteins and potential other modifications. mdpi.comasm.orgresearchgate.net | Rho1p (GTPase), Rom (GDP-GTP exchange factor). |
| Feedback Regulation | The biosynthetic pathway is influenced by the availability of precursor molecules and cellular stress responses that sense cell wall integrity. mdpi.comasm.org | UDP-glucose, cell wall stress signaling pathways. |
Extraction, Isolation, and Purification Methodologies for Beta Glucans
Conventional Extraction Techniques
Conventional methods for beta-glucan (B1580549) extraction have been widely used due to their effectiveness, although they often involve harsh chemical treatments that can impact the molecular structure and integrity of the final product.
Hot Water Extraction
Hot water extraction is a fundamental and widely adopted technique, particularly for water-soluble beta-glucans. mdpi.com This method leverages the principle of increasing the solubility of polysaccharides with rising temperatures. The process typically involves heating the source material, such as finely ground cereals or mushroom fruiting bodies, in water at temperatures often ranging from 50 to 100°C. mdpi.comnih.gov The heat helps to break down cell walls and release the beta-glucans into the aqueous solution. mdpi.com
The temperature used during extraction is a critical parameter. Higher temperatures can increase the yield but also risk thermal degradation of the beta-glucan molecules, potentially altering their triple-helix structure and reducing their biological activity. mdpi.com For example, research indicates that temperatures exceeding 150°C can lead to the disappearance of the triple-helix structure of fungal beta-glucans. mdpi.com
Following extraction, the beta-glucan is typically separated from the insoluble residues by centrifugation or filtration, and then precipitated from the aqueous solution, often using ethanol (B145695). mdpi.com
Acid Extraction
Acid extraction is another established method that utilizes acidic solutions to hydrolyze cell wall components and solubilize beta-glucans. This technique can be particularly effective for breaking down complex cell wall structures and releasing beta-glucans that are not readily extracted with hot water. scirp.org Commonly used acids include hydrochloric acid and sulfuric acid. nih.gov
The process involves treating the raw material with an acid solution, often at elevated temperatures (e.g., 50 to 60°C) with continuous stirring. nih.gov This acidic environment helps to break the glycosidic linkages of other polysaccharides, leaving the beta-glucan structure relatively intact for subsequent isolation. mdpi.com One of the benefits of acid extraction is its potential to denature endogenous hydrolytic enzymes that could otherwise degrade the beta-glucans. mdpi.com
However, a significant drawback of acid extraction is the risk of degrading the beta-glucan itself. The harsh acidic conditions can lead to the hydrolysis of the beta-glucan chains, resulting in a lower molecular weight product, which may affect its functional properties. nih.gov Therefore, careful control of acid concentration, temperature, and extraction time is crucial to minimize unwanted degradation. Research comparing different extraction methods has sometimes found acid extraction to be less effective in terms of yield compared to alkaline or enzymatic methods. mdpi.com
Alkaline Extraction
Alkaline extraction is a powerful technique for isolating beta-glucans, especially from sources where they are tightly bound within the cell wall matrix, such as yeast and mushrooms. scirp.org This method employs alkaline solutions, most commonly sodium hydroxide (B78521) (NaOH), to solubilize the beta-glucans. mdpi.comscirp.org The alkaline environment effectively disrupts the cell wall structure by breaking down proteins and other polysaccharides that are associated with the beta-glucans. mdpi.com
The extraction is typically carried out at elevated temperatures, for instance, at 90°C for several hours, followed by centrifugation to separate the soluble beta-glucan fraction. scirp.org Alkaline extraction can achieve high yields of beta-glucans. mdpi.com For example, studies on oat samples have shown that alkaline methods can achieve extraction rates between 86% and 98%. mdpi.com
Despite its high efficiency, a major concern with alkaline extraction is the potential for partial depolymerization of the beta-glucan molecules, which can alter their molecular weight and, consequently, their biological activity. mdpi.com The choice of alkali concentration and temperature is a critical factor in balancing high extraction yield with the preservation of the beta-glucan's structural integrity. For instance, a study on oyster mushrooms optimized alkaline extraction parameters to be a 30% (w/v) potassium hydroxide (KOH) concentration at 80°C for 90 minutes. scirp.org
Combined Acid-Base Extraction
To enhance the purity and yield of beta-glucans, a combination of acid and base extraction steps is often employed. This sequential approach leverages the strengths of both methods to effectively remove impurities like proteins, lipids, and other polysaccharides. scirp.org A common procedure involves an initial alkaline treatment to solubilize the beta-glucans and remove alkali-soluble components, followed by an acid treatment to precipitate the beta-glucan and remove acid-soluble impurities. scielo.brredalyc.org
Research has demonstrated the effectiveness of this combined approach. For example, a study on Saccharomyces cerevisiae found that a combination of a strong base (NaOH) and a weak acid (acetic acid) yielded a high quantity and quality of beta-glucan. mdpi.comscielo.br This method was shown to be more effective in producing a pure substance compared to hot water extraction alone. mdpi.com The specific combination of acids and bases can be varied, with examples including NaOH/HCl and NaOH/CH3COOH. scirp.org The sequential use of acid and base treatments helps to systematically break down the yeast cell wall, which is composed of an outer layer of mannoproteins and an inner layer of beta-glucans and chitin. lmaleidykla.lt
Enzymatic Extraction Approaches
Enzymatic extraction has emerged as a milder and more specific alternative to conventional chemical methods for isolating beta-glucans. nih.govscirp.org This technique utilizes enzymes to selectively hydrolyze and remove non-beta-glucan components of the cell wall, such as proteins, starch, and other polysaccharides, thereby releasing the beta-glucans. nih.govresearchgate.net
Commonly used enzymes include proteases to break down proteins, and amylases (like α-amylase and amyloglucosidase) to degrade starch. researchgate.netscielo.org.co In some cases, cellulases and xylanases are also used to further break down the cell wall matrix. researchgate.netmdpi.com The specificity of enzymes allows for a more targeted extraction, which can result in a purer beta-glucan product with a better-preserved native structure compared to harsh chemical treatments. nih.gov
The enzymatic extraction process typically involves incubating the source material with a specific enzyme or a cocktail of enzymes under optimized conditions of pH and temperature. jove.com For example, in the extraction from barley, a combination of α-amylase and protease is often used. mdpi.com Research has shown that enzymatic methods can lead to higher extraction yields compared to acid or alkaline methods in some cases. For instance, a study on oat gum found that enzymatic extraction yielded the highest amount of beta-glucan compared to alkaline and acidic methods. mdpi.com
A key advantage of enzymatic extraction is its gentleness, which helps to maintain the high molecular weight and structural integrity of the beta-glucans. nih.gov However, the high cost of enzymes can be a significant drawback, limiting its large-scale industrial application. nih.gov
Advanced Extraction Technologies (e.g., Ultrasound-Assisted Extraction)
In recent years, advanced extraction technologies have been developed to improve the efficiency and sustainability of beta-glucan isolation. Among these, ultrasound-assisted extraction (UAE) has shown significant promise. mdpi.com
UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. nih.gov The formation and collapse of cavitation bubbles generate intense local pressures and temperatures, leading to a series of physical and chemical effects. These effects include the fragmentation of the cell wall, increased penetration of the solvent into the raw material, and enhanced mass transfer of the target compound (beta-glucan) from the solid matrix into the liquid solvent. nih.govsciopen.com
The main advantages of UAE include reduced extraction time, lower solvent consumption, and often higher extraction yields compared to conventional methods. researchgate.netmdpi.com For instance, research on barley has shown that UAE can significantly reduce the extraction time from hours to minutes while achieving a comparable or even higher yield of beta-glucans. researchgate.net Furthermore, UAE is considered a "green" technology due to its lower energy consumption and reduced environmental impact. nih.gov
The effectiveness of UAE can be influenced by several parameters, including ultrasonic power, frequency, extraction time, and temperature. sciopen.com Studies have shown that optimizing these parameters is crucial for maximizing the yield and preserving the structural properties of the extracted beta-glucans. mdpi.com For example, a study on highland barley β-glucan found that an ultrasound power of 600 W for 30 minutes resulted in the maximum yield. sciopen.com It has also been observed that ultrasonic treatment can lead to a looser microstructure of the beta-glucan, which can improve its solubility. sciopen.com
Data Tables
Table 1: Comparison of Conventional Beta-Glucan Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages | Typical Sources |
| Hot Water Extraction | Solubilizes beta-glucans in hot water. mdpi.com | Simple, avoids harsh chemicals. mdpi.com | Lower yield for insoluble beta-glucans, risk of thermal degradation. mdpi.commdpi.com | Cereals, Mushrooms |
| Acid Extraction | Uses acid to hydrolyze cell wall components. scirp.org | Can denature degradative enzymes. mdpi.com | Risk of beta-glucan degradation and lower molecular weight. nih.gov | Yeast, Cereals |
| Alkaline Extraction | Uses alkali to solubilize beta-glucans. mdpi.com | High extraction yield. mdpi.com | Potential for beta-glucan depolymerization. mdpi.com | Yeast, Mushrooms, Cereals |
| Combined Acid-Base | Sequential acid and base treatments to remove impurities. scirp.org | High purity and yield. mdpi.comscielo.br | More complex and time-consuming process. | Yeast |
Table 2: Research Findings on Beta-Glucan Extraction Yields
| Source Material | Extraction Method | Key Parameters | Beta-Glucan Yield/Purity | Reference |
| Saccharomyces cerevisiae | Combined Acid-Base (NaOH/CH₃COOH) | - | High yield and purity reported. | mdpi.comscielo.br |
| Oat Samples | Alkaline Extraction | - | 86% - 98% extraction rate. | mdpi.com |
| Oat Bran | Hot Water Extraction | - | Highest beta-glucan content (5.3%) compared to other methods in the study. | mdpi.com |
| Oyster Mushroom | Alkaline Extraction (KOH) | 30% KOH, 80°C, 90 min | 5.50% yield of purified beta-glucan. | scirp.org |
| Highland Barley | Ultrasound-Assisted Extraction | 600 W, 30 min | Maximum yield of (6.30 ± 0.38)%. | sciopen.com |
Influence of Extraction and Purification Methods on Beta-Glucan Structure and Bioactivity
The choice of extraction and purification methods significantly impacts the final structure and, consequently, the bioactivity of beta-glucans. mdpi.comresearchgate.net Key structural parameters affected include molecular weight (MW), solubility, viscosity, and the integrity of the glycosidic linkages, all of which are crucial for the biological functions of beta-glucans. mdpi.comnih.gov
Impact of Extraction Methods:
Acid Extraction: This method can cause hydrolysis of the β-glycosidic bonds, leading to a significant decrease in molecular weight and viscosity. mdpi.com While it can be more cost-effective than enzymatic methods, there is a higher risk of damaging the beta-glucan structure. mdpi.com
Hot Water Extraction: This is a simpler and more environmentally friendly method. However, it can activate endogenous β-glucanases present in the raw material (like cereals), leading to enzymatic depolymerization and a subsequent loss of viscosity and molecular weight. mdpi.com The temperature used is a critical parameter, with higher temperatures potentially increasing yield but also risking thermal degradation. mdpi.comnih.gov
Enzymatic Extraction: This method uses enzymes to break down the cell wall matrix, releasing the beta-glucan. It can result in a higher yield and purity, and often a higher molecular weight product compared to acid or alkaline extraction. mdpi.com However, the cost of enzymes can be a limiting factor. mdpi.com
Impact of Purification Methods:
Enzymatic Purification: The use of α-amylase and proteases is effective in removing starch and protein contaminants and has been shown to maintain a high molar mass of the purified beta-glucan. scielo.org.coudea.edu.co This preservation of high molecular weight is important for the functional effects of beta-glucan. scielo.org.coudea.edu.co
Precipitation: The use of solvents like ethanol can sometimes affect the conformation of the beta-glucan molecule. The process of precipitation and re-dissolving can be challenging, and if not done carefully, can lead to a reduction in viscosity. google.com
Physical Treatments: Methods like ultrasonication, used during or after extraction, can cause a reduction in molecular weight. nih.govmdpi.com While this can improve water solubility, it may also alter the bioactivity. nih.govmdpi.com For instance, ultrasound-assisted enzymolysis was found to modify the 3D structure of beta-glucan by causing a loss of the triple-helix structure, which in turn improved its antioxidant properties and solubility. mdpi.com
Structure-Bioactivity Relationship: The biological activity of beta-glucans is intrinsically linked to their structural features. nih.gov For example, the immunomodulatory activity of yeast beta-glucan is highly dependent on its molecular structure. nih.gov Purification of a yeast beta-glucan extract to remove mannoprotein resulted in a significant increase in its ability to stimulate macrophages. nih.govresearchgate.net Similarly, the high viscosity of cereal beta-glucans, which is related to their high molecular weight, is fundamental to their health effects, such as lowering cholesterol and regulating blood glucose. mdpi.comredalyc.org Therefore, extraction and purification methods that preserve a high molecular weight are often desirable for these applications. udea.edu.co
Interactive Data Table: Influence of Processing on Beta-Glucan Properties
| Method | Effect on Molecular Weight | Effect on Viscosity | Effect on Purity | Impact on Bioactivity |
| Alkaline Extraction | Can cause some depolymerization. mdpi.com | May decrease. mdpi.com | Can co-extract proteins/arabinoxylans. mdpi.com | Can be preserved if conditions are controlled. mdpi.com |
| Acid Extraction | Significant decrease due to hydrolysis. mdpi.com | Significant decrease. mdpi.com | Can be effective. | Potentially reduced due to degradation. mdpi.com |
| Hot Water Extraction | Can decrease due to endogenous enzymes. mdpi.com | Can decrease. mdpi.com | Purity can be high. mdpi.com | Loss of viscosity can reduce certain health effects. mdpi.com |
| Enzymatic Extraction | Generally preserves high MW. mdpi.com | High viscosity can be maintained. scielo.org.co | High purity. mdpi.com | Often enhances bioactivity due to purity and preserved structure. mdpi.com |
| Ultrasonication | Decreases MW. nih.govmdpi.com | Decreases. scirp.org | Can improve extraction efficiency. | Can alter bioactivity; may increase solubility and some antioxidant effects. nih.govmdpi.com |
| Enzymatic Purification | Preserves high MW. scielo.org.coudea.edu.co | Preserves high viscosity. scielo.org.co | Significantly increases purity. scielo.org.coudea.edu.co | Enhanced due to removal of interfering substances. nih.gov |
Advanced Methodologies for Structural Characterization of Beta Glucans
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of polysaccharides, including beta-glucans. It can identify anomeric configurations, specific glycosidic linkages (e.g., β-(1→3), β-(1→4), β-(1→6)), the degree of branching (DB), and the degree of polymerization (DP) amegroups.orgresearchgate.netmdpi.commdpi.com.
1D NMR: Proton (¹H) NMR spectra can distinguish between α- and β-anomeric protons, typically observed around 4.9-5.1 ppm for α-D-glucans and 4.3-4.6 ppm for β-D-glucans amegroups.org. Carbon (¹³C) NMR provides signals for different carbon atoms within the glucose units, with downfield shifts indicating carbons involved in glycosidic bonds amegroups.org. For example, characteristic peaks for β-1,3/1,6-glucans are observed around 104, 69, and 62 ppm in ¹³C NMR spectra mdpi.com.
2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for resolving overlapping signals and establishing connectivity between protons and carbons. This allows for unambiguous assignment of glycosidic linkages and the determination of branching patterns and sequences amegroups.orgresearchgate.netmdpi.com. For instance, HMBC can confirm α-(1→4) linkages by showing cross-peaks between anomeric protons and C-4 carbons mdpi.com. NMR has also been used to determine the DB of various beta-glucans, with values like 0.07 for laminaran (B1674438) and 0.003 for yeast glucan reported amegroups.orgresearchgate.net. Solid-state NMR is also employed to analyze beta-glucan (B1580549) gels and polymorphic forms amegroups.org.
Fourier Transform Infrared (FTIR) spectroscopy is sensitive to the vibrational modes of chemical bonds, making it useful for identifying functional groups and characterizing glycosidic linkages in beta-glucans amegroups.orgmdpi.com. It is often used for rapid purity assessment and distinguishing between different types of glucans amegroups.org.
Characteristic Bands: The "sugar region" (1200-950 cm⁻¹) and the "anomeric region" (950-750 cm⁻¹) are particularly informative amegroups.org. For fungal (1→3)(1→6)-β-D-glucans, characteristic bands are observed near 1160, 1078, 1044, and 890 cm⁻¹ amegroups.org. In contrast, α-glucans show bands near 1155, 1023, 930, 850, and 765 cm⁻¹ amegroups.org. The ratios of band intensities, such as 1160/1155 cm⁻¹, can help estimate the relative proportions of α- and β-linkages amegroups.org. For yeast β-1,3/1,6-glucans, a peak at 1021 cm⁻¹ is noted researchgate.net. The -OH stretching vibration is typically observed between 3000-4000 cm⁻¹ openveterinaryjournal.com.
Limitations: FTIR analysis of high molecular weight beta-glucans in solid states can be challenging due to band intensity changes and signal overlap, potentially limiting detailed structural confirmation without complementary techniques mdpi.comnih.gov.
Raman spectroscopy probes molecular vibrations through inelastic scattering of light, providing complementary structural information to FTIR. It is sensitive to glycosidic linkages and can be used for fingerprinting and differentiating glucan structures amegroups.orgmdpi.commdpi.comfrontiersin.org.
Characteristic Bands: A band at approximately 423 cm⁻¹ is indicative of (1→3)-β-D-glucan, while bands at 948, 864, and 554 cm⁻¹ are characteristic of (1→3)-α-D-glucan amegroups.org. Raman spectra also show bands related to C-O-C glycosidic linkage vibrations in the 850–950 cm⁻¹ region, with specific markers for β-glucans (e.g., ~1090 cm⁻¹ for C-O stretch, ~1452 cm⁻¹ for CH₂ bending) and α-glucans (e.g., ~941 cm⁻¹ for C1-O-C3 stretch) mdpi.commdpi.comfrontiersin.org. The ratio of intensities of bands associated with α- and β-glucans (e.g., I941/I890) can serve as a structural marker for the relative abundance of these linkages mdpi.comfrontiersin.org.
Table 1: Spectroscopic Characterization of Beta-Glucans
| Technique | Key Bands/Regions (cm⁻¹) | Characteristic Linkages/Features | References |
| FTIR | 1160, 1078, 1044, 890 | (1→3)(1→6)-β-D-glucans | amegroups.org |
| 1155, 1023, 930, 850, 765 | (1→4)(1→6)-α-D-glucans | amegroups.org | |
| ~1021 | Yeast β-1,3/1,6-glucans | researchgate.net | |
| 3000-4000 (broad) | -OH stretching | openveterinaryjournal.com | |
| Raman | ~423 | (1→3)-β-D-glucan | amegroups.org |
| 948, 864, 554 | (1→3)-α-D-glucan | amegroups.org | |
| ~1090 | C-O stretch in β-glucans | mdpi.comfrontiersin.org | |
| ~1452 | CH₂ bending in β-glucans | mdpi.comfrontiersin.org | |
| ~941 | C1-O-C3 stretch in α-glucans | mdpi.comfrontiersin.org |
Chromatographic and Separation Methods
Chromatographic techniques are essential for separating and quantifying beta-glucans based on their physical properties, primarily molecular size and charge, providing insights into molecular weight distribution and the composition of hydrolysis products.
High-Performance Size-Exclusion Chromatography (HPSEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. It is widely used to determine the molecular weight distribution (Mw, Mn), polydispersity (Mw/Mn), and, to some extent, the conformation of beta-glucans mdpi.comslu.senih.govpac.gr.
Methodology: HPSEC systems are typically equipped with detectors like refractive index (RI), multi-angle laser light-scattering (MALLS), or specific detectors like Calcofluor, which binds to beta-glucans mdpi.comslu.se. Calibration is performed using polysaccharide standards of known molecular weights.
Research Findings: Molecular weights of beta-glucans can vary significantly depending on the source and extraction method, ranging from tens of kDa to several MDa mdpi.comnih.govpac.gr. For example, barley beta-glucans have been reported with Mw values around 40-70 kDa, but also lower MW fractions around 2 kDa and higher MW polymers up to 298 kDa nih.goviiarjournals.org. Polydispersity values (Mw/Mn) typically range from 1.5 to 2.8, indicating the breadth of the molecular weight distribution mdpi.compac.gr. Extraction protocols can influence both the yield and the molecular weight distribution of beta-glucans slu.sepac.gr.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive technique for the separation and quantification of carbohydrates, including oligosaccharides derived from beta-glucan hydrolysis researchgate.netnih.govtandfonline.com.
Application: This method is particularly useful for analyzing the products of enzymatic hydrolysis of beta-glucans. For instance, enzymatic digestion of cereal beta-glucans (e.g., oat beta-glucan) with lichenase yields oligosaccharides, primarily trimers (DP3) and tetramers (DP4), which represent over 90% of the molecule. HPAEC-PAD can separate and quantify these oligosaccharides, revealing structural differences between soluble and insoluble fractions or different oat varieties tandfonline.comtandfonline.com.
Capabilities: HPAEC-PAD can effectively separate and determine D-glucose and various β-1,3-linked oligosaccharides (COS) with degrees of polymerization (DP) from 2 to 6 within a short timeframe nih.gov. The technique exhibits a linear relationship between retention time and DP, which can aid in the tentative identification of longer oligosaccharides even without authentic standards nih.gov.
Table 2: Molecular Weight Distribution of Beta-Glucans
| Source/Type | Molecular Weight (Mw) (kDa or MDa) | Polydispersity (Mw/Mn) | References |
| Barley β-glucan (general) | 40–70 kDa | - | iiarjournals.org |
| Barley β-glucan (low MW) | ~2 kDa | - | iiarjournals.org |
| Barley β-glucan (high MW) | 218–298 kDa | - | nih.gov |
| Highland Barley β-glucan (WBG) | 81.59 kDa | 2.23 | mdpi.com |
| Highland Barley β-glucan (LBG) | 65.19 kDa | 2.83 | mdpi.com |
| Highland Barley β-glucan (BBG) | 55.87 kDa | 2.36 | mdpi.com |
| Oat β-glucan (general) | 0.18–0.85 × 10⁶ Da (180–850 kDa) | 1.50–2.39 | pac.gr |
| Yeast β-glucan (water-soluble) | 500–1300 g/mol (0.5–1.3 kDa) | - | researchgate.net |
Table 3: Oligosaccharide Profiling by HPAEC-PAD (Post-Hydrolysis)
| Hydrolysis Enzyme | Substrate (Beta-Glucan Source) | Major Oligosaccharides (DPs) Identified | References |
| Lichenase | Oat bran β-glucan | DP3–DP6 (major: DP3, DP4) | tandfonline.comtandfonline.com |
| Lichenase | Barley β-glucan | DP3–DP6 | researchgate.net |
| Various | Curdlan (B1160675) (β-1,3-glucan) | D-glucose, COS (DP2–DP6) | nih.gov |
Compound Names:
Beta-Glucan (β-Glucan)
Glucose
D-glucose
Arabinose
Galactose
Xylose
Mannose
Chitin
Ion Chromatography
Ion chromatography (IC) is a powerful separation technique that separates molecules based on their charge. While beta-glucans are typically neutral, they can be analyzed using IC, particularly after chemical modifications or when analyzing their constituent monosaccharides or oligosaccharides. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is frequently used for the quantitative analysis of neutral and acidic carbohydrates, including oligosaccharides derived from beta-glucan hydrolysis helsinki.figoogle.commdpi.com. In basic conditions, beta-glucans can dissociate into anions, allowing separation on anion-exchange columns google.com. This method is valuable for determining the composition and purity of beta-glucan preparations or their breakdown products mdpi.com.
Chemolytic and Derivatization Approaches
Chemolytic and derivatization methods involve chemical treatments to break down or modify beta-glucans, generating fragments or derivatives that are more amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Methylation Analysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Methylation analysis is a cornerstone technique for determining the types and positions of glycosidic linkages within polysaccharides amegroups.orgnih.govresearchgate.netnih.gov. The process involves several steps:
Methylation: All free hydroxyl groups in the beta-glucan molecule are methylated, typically using methyl iodide in the presence of a base. This step renders the polysaccharide soluble in organic solvents and marks the positions of free hydroxyls. Complete methylation is confirmed by the disappearance of the broad O-H stretching band in FTIR spectra researchgate.net.
Hydrolysis: The methylated polysaccharide is then hydrolyzed using strong acid to cleave the glycosidic linkages, yielding partially methylated monosaccharide units.
Reduction: The resulting aldehyde groups (formed from the cleavage of glycosidic bonds) and any remaining free hydroxyls are reduced, typically using sodium borohydride, to form alditols.
Acetylation: The alditols are acetylated to produce volatile derivatives (partially methylated alditol acetates) that can be readily analyzed by GC-MS.
GC-MS separates these derivatives based on their volatility and mass-to-charge ratio, allowing for the identification and quantification of different partially methylated alditol acetates. Each specific alditol acetate (B1210297) corresponds to a particular type of monosaccharide unit and its original linkage position within the beta-glucan chain nih.govoup.comnih.gov. For instance, the presence of 1,5,6-tri-O-methyl-D-glucitol indicates a (1→3)-linked glucose unit, while 1,3,5,6-tetra-O-methyl-D-glucitol signifies a (1→4)-linked unit oup.com. This comprehensive analysis provides detailed information about the backbone structure and branching patterns of beta-glucans mdpi.comnih.gov.
Table 1: Common Partially Methylated Alditol Acetates and Their Corresponding Linkages in Beta-Glucans
| Alditol Acetate Derivative | Indicator of Linkage Type |
| 1,5,6-tri-O-methyl-D-glucitol | (1→3)-linked Glc |
| 1,3,5,6-tetra-O-methyl-D-glucitol | (1→4)-linked Glc |
| 1,4,5-tri-O-methyl-D-glucitol | (1→6)-linked Glc |
| 1,3,5-tri-O-methyl-D-glucitol | Terminal Glc |
| 1,5-di-O-methyl-D-glucitol | (1→3,6)-linked Glc |
| 1,2,4,6-tetra-O-methyl-D-glucitol | (1→3)-linked Glc (furanose) |
| 1,2,3,5,6-penta-O-methyl-D-glucitol | Glc (unsubstituted) |
| 1,2,3,4-tetra-O-methyl-D-glucitol | (1→6)-linked Glc |
Note: The specific nomenclature for the alditol acetates can vary slightly depending on the derivatization and analytical method used.
Periodate (B1199274) Oxidation
Periodate oxidation is a chemical method that cleaves carbon-carbon bonds between vicinal hydroxyl groups in sugar residues amegroups.orgnih.govnih.gov. In beta-glucans, periodate selectively attacks hydroxyl groups at positions C2-C3 or C3-C4, depending on the glycosidic linkage. Internal glucose units within a (1→3)-linked backbone, which lack vicinal hydroxyls at these positions, are resistant to periodate cleavage. Conversely, units involved in (1→4) or (1→6) linkages, or terminal units, are more susceptible. This differential reactivity allows periodate oxidation to provide insights into the degree of branching (DB) and the distribution of linkage types nih.govfrontiersin.org. The amount of periodate consumed is often proportional to the number of susceptible linkages, and the formation of formic acid can indicate the presence of (1→6)-linkages frontiersin.org. Periodate oxidation is frequently coupled with Smith degradation (subsequent reduction and hydrolysis) to further analyze the structure of branched polysaccharides amegroups.orgasm.org.
Partial Chemical and Enzymatic Hydrolysis
Partial hydrolysis involves breaking down the beta-glucan polymer into smaller oligosaccharide fragments using controlled chemical or enzymatic treatments. Mild acid hydrolysis can cleave glycosidic bonds, yielding a mixture of oligosaccharides that can be analyzed by techniques such as HPLC or capillary electrophoresis (CE) helsinki.fiamegroups.orgnih.gov. Enzymatic hydrolysis, using enzymes specific for certain linkages (e.g., lichenase, which cleaves (1→3),(1→4)-β-D-glucans helsinki.fi), can provide more targeted structural information. Analyzing the resulting oligosaccharide mixture can reveal the sequence of glucose units and the positions of branching points helsinki.fiamegroups.org. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is often used to analyze these oligosaccharide fragments amegroups.org.
Light Scattering Techniques (Static and Dynamic Light Scattering)
Light scattering techniques are indispensable for determining the molecular weight, size, and conformation of beta-glucans in solution amegroups.orgnih.gov.
Static Light Scattering (SLS): SLS measures the intensity of light scattered by molecules in solution at various angles. By analyzing the angular dependence of scattered light intensity, SLS can determine the weight-average molecular weight (Mw) and the radius of gyration (Rg) of the polymer nih.govacs.org. The second virial coefficient (A2), which reflects polymer-solvent interactions, can also be determined acs.org. For example, wheat beta-glucan in 0.5 M NaOH solution has been reported with an Mw of 3.29 × 10⁵ g/mol , Rg of 45.6 nm, and A2 of 1.04 × 10⁻³ cm³ mol/g² acs.org. Cereal beta-glucans have shown a wide range of molecular weights, from approximately 21 × 10³ to over 3100 × 10³ g/mol depending on the source nih.gov.
Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This allows for the determination of the hydrodynamic radius (Rh) and particle size distribution researchgate.netacs.org. For instance, the hydrodynamic radius of wheat beta-glucan has been reported as 26.2 nm researchgate.net. DLS is also crucial for identifying and quantifying aggregates, which can form in aqueous solutions due to strong intermolecular hydrogen bonding acs.orgresearchgate.net. Methods to eliminate these aggregates, such as using 0.5 M NaOH solutions, are essential for obtaining accurate measurements acs.orgresearchgate.net.
Table 2: Molecular Characteristics of Wheat β-D-Glucan Determined by Light Scattering
| Parameter | Value | Method(s) Used | Reference |
| Weight-average molecular weight (Mw) | 3.29 × 10⁵ g/mol | SLS, HPSEC-MALLS | acs.org |
| Radius of gyration (Rg) | 45.6 nm | SLS | acs.org |
| Hydrodynamic radius (Rh) | 26.2 nm | DLS | acs.orgresearchgate.net |
| Second virial coefficient (A2) | 1.04 × 10⁻³ cm³ mol/g² | SLS | acs.org |
Note: Measurements were performed in 0.5 M NaOH solution.
Microscopy Techniques for Morphological Analysis
Microscopy techniques provide visual information about the physical structure and morphology of beta-glucan samples.
Scanning Electron Microscopy (SEM): SEM is widely used to visualize the surface morphology, particle shape, and size distribution of beta-glucans nih.govplantarchives.orgmdpi.commdpi.comnih.govmdpi.com. SEM images can reveal whether beta-glucans exist as individual molecules, aggregates, or microparticles. For example, SEM studies of yeast beta-glucans have shown particle sizes ranging from approximately 1.11 to 2.60 µm, with variations in morphology between different yeast species plantarchives.org. Extracted beta-glucans often exhibit rougher and more irregular surfaces compared to purified standards, which may appear more spherical and uniform mdpi.commdpi.com. SEM is also valuable for observing the morphology of beta-glucan nanoparticles used in drug delivery systems nih.gov.
Table 3: Particle Size of Beta-Glucans Observed by SEM
| Beta-Glucan Source/Type | Observed Particle Size Range | Microscopy Technique | Reference |
| Standard β-glucan (Yeast) | 1.11–2.60 µm | SEM | plantarchives.org |
| β-glucan from Saccharomyces cereviseae | 1.56–2.36 µm | SEM | plantarchives.org |
| β-glucan from Candida albicans | 1.2–1.84 µm | SEM | plantarchives.orgnih.gov |
| Barley β-glucan | Varied aggregates | SEM | mdpi.com |
| β-glucan nanoparticles | 300 ± 50 nm | SEM | nih.gov |
Compound List:
Beta-glucan (β-glucan)
Glucose
Oligosaccharides
D-glucose
D-glucopyranose
D-Glcp
Glc
Glucosyl residues
Dextran
Mannooligosaccharide
Starch
Arabinoxylans
Molecular Recognition and Cellular Interactions of Beta Glucans
Ligand-Receptor Binding Dynamics and Specificity
The initial step in the cellular response to beta-glucans is their recognition by specific pattern recognition receptors (PRRs) on the surface of immune cells. The dynamics and specificity of this binding are intricately governed by the structural characteristics of the beta-glucan (B1580549) and the nature of the receptor involved.
Influence of Beta-Glucan Structural Features on Receptor Affinity and Selectivity
The biological activity of beta-glucans is not uniform; it is profoundly influenced by their structural characteristics, which dictate their affinity and selectivity for various receptors. Key structural features that determine receptor binding include the primary structure (the sequence and linkage of glucose units), molecular weight, degree of branching, and the tertiary structure or conformation. nih.govinvivogen.cominvivogen.comnih.gov
The primary receptor for (1,3)-β-glucans is Dectin-1, a C-type lectin receptor. invivogen.com The affinity of Dectin-1 for beta-glucans can vary dramatically, with reported binding affinities spanning from millimolar to picomolar concentrations, depending on the glucan's structure. nih.gov
Polymer Chain Length: The length of the β-(1,3)-glucan backbone is a critical determinant of Dectin-1 binding. Studies have shown that a minimum of 10 or 11 glucose units is required for detectable binding to Dectin-1. mdpi.comnih.gov Longer polysaccharide chains generally exhibit higher affinity, which may be due to the formation of secondary structures that are more readily recognized by the receptor. nih.gov
Branching: The presence and frequency of β-(1,6) side chains branching off the main β-(1,3) backbone significantly impact receptor affinity. nih.govnih.gov Beta-glucans with a moderate degree of branching have been shown to be potent immunomodulators. nih.gov For instance, a branched nonasaccharide can have a binding affinity for Dectin-1 that is orders of magnitude stronger than a linear decasaccharide. mdpi.com This suggests that the side chains contribute to a conformation that is optimal for receptor engagement.
Tertiary Structure (Conformation): In solution, long-chain β-(1,3)-glucans can adopt a triple-helical conformation, which is stabilized by inter-strand hydrogen bonds. nih.govnih.gov This tertiary structure is a key factor for recognition by certain immune receptors. nih.govnih.gov While Dectin-1 can recognize both single-stranded and triple-helical beta-glucans, some receptors, like the insect β-1,3-glucan recognition protein (βGRP), show a strong preference for the triple-helical form. mdpi.comnih.gov The rigid and ordered structure of the triple helix may present a multivalent ligand array that enhances receptor binding and clustering.
| Structural Feature | Influence on Receptor Affinity and Selectivity | Key Findings |
|---|---|---|
| Polymer Chain Length | Longer chains generally exhibit higher affinity for Dectin-1. | A minimum of 10-11 glucose units is necessary for detectable Dectin-1 binding. mdpi.comnih.gov Longer chains are more likely to form secondary structures recognized by the receptor. nih.gov |
| Branching | The presence and frequency of β-(1,6) side chains significantly increase binding affinity. | Branched beta-glucans can have a binding affinity for Dectin-1 that is thousands of times stronger than their linear counterparts. mdpi.com A branching ratio of 1:3 to 1:5 is often associated with high immunomodulatory activity. nih.gov |
| Tertiary Structure | The triple-helical conformation is a critical recognition motif for some receptors and can enhance binding to others. | The triple helix presents a multivalent ligand surface that can promote receptor clustering and potent signaling. nih.govnih.gov While Dectin-1 recognizes various conformations, some invertebrate receptors are highly specific for the triple helix. nih.gov |
Differential Recognition of Soluble vs. Particulate Beta-Glucans
The physical form of beta-glucans, whether soluble or particulate, plays a crucial role in their recognition by immune cells and the subsequent cellular responses. nih.gov
Particulate beta-glucans , such as those found in intact fungal cell walls or in preparations like zymosan, are potent activators of immune cells. nih.gov They are primarily recognized by Dectin-1, which upon binding to these large structures, clusters on the cell surface. rug.nl This receptor clustering is thought to create a "phagocytic synapse," a specialized signaling domain that excludes inhibitory phosphatases and allows for robust and sustained signaling, leading to phagocytosis, the production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines. nih.govrug.nl
Soluble beta-glucans , in contrast, generally elicit weaker or qualitatively different responses. nih.gov While they can bind to Dectin-1, they often fail to induce the receptor clustering necessary for strong activation. rug.nl Instead, soluble beta-glucans are often recognized by Complement Receptor 3 (CR3; also known as Mac-1 or CD11b/CD18). nih.govnih.govfrontiersin.org The binding of soluble beta-glucans to CR3 can be dependent on complement opsonization. frontiersin.org This interaction does not typically trigger a direct, potent inflammatory response but rather "primes" the cell, enhancing its cytotoxic activity against iC3b-opsonized target cells. nih.govbohrium.com
| Beta-Glucan Form | Primary Receptor | Signaling Characteristics | Cellular Outcomes |
|---|---|---|---|
| Particulate | Dectin-1 | Induces receptor clustering, formation of a "phagocytic synapse," and sustained signaling. nih.govrug.nl | Potent induction of phagocytosis, ROS production, and pro-inflammatory cytokine secretion. nih.gov |
| Soluble | Complement Receptor 3 (CR3) | Often complement-dependent binding; does not typically induce strong direct activation. nih.govfrontiersin.org | Primes cells for enhanced cytotoxicity against opsonized targets; can have modulatory or weaker inflammatory effects. nih.govbohrium.com |
Intracellular Signal Transduction Pathways Activated by Beta-Glucan Receptor Ligation
Upon binding of beta-glucans to their receptors, a cascade of intracellular signaling events is initiated, leading to the activation of various cellular functions. The specific pathways activated depend on the receptor engaged and the nature of the beta-glucan ligand.
Syk-Dependent Signaling Pathways
A central signaling pathway initiated by Dectin-1 ligation involves the spleen tyrosine kinase (Syk). nih.govnih.gov Dectin-1 possesses a cytoplasmic tail containing an immunoreceptor tyrosine-based activation motif (ITAM)-like domain. Upon beta-glucan binding and receptor clustering, this domain becomes phosphorylated, creating a docking site for the tandem SH2 domains of Syk. nih.gov
The recruitment and activation of Syk trigger a downstream signaling cascade. nih.gov Activated Syk can phosphorylate and activate various downstream effector molecules, including phospholipase C-gamma 2 (PLCγ2). researchgate.net The activation of these downstream molecules is crucial for many of the cellular responses to beta-glucans, such as the production of certain cytokines. nih.govresearchgate.net Interestingly, while Syk activation is critical for collaborative cytokine production with TLRs, it is not sufficient on its own to induce the production of cytokines like TNF in macrophages. nih.gov
NF-κB Activation and Downstream Cascades
A key consequence of beta-glucan receptor signaling is the activation of the nuclear factor-kappa B (NF-κB) family of transcription factors. cdc.govnih.gov NF-κB plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation and immunity, including those encoding pro-inflammatory cytokines like TNF-α. cdc.govnih.gov
The activation of NF-κB by beta-glucans can proceed through both canonical and non-canonical pathways. researchgate.netreactome.orgsemanticscholar.org
Canonical Pathway: The Syk-dependent pathway downstream of Dectin-1 can lead to the activation of the canonical NF-κB subunits, such as p65 (RelA) and c-Rel. researchgate.netsemanticscholar.org This involves a cascade that results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the NF-κB dimers to translocate to the nucleus and initiate gene transcription. researchgate.net
Non-Canonical Pathway: Dectin-1 signaling can also induce the non-canonical NF-κB pathway, which involves the activation of the RelB subunit. researchgate.netreactome.orgsemanticscholar.orgnih.gov This pathway is mediated through the activation of NF-κB-inducing kinase (NIK). reactome.org Dectin-1 can activate RelB through both Syk-dependent and Syk-independent mechanisms. semanticscholar.org One Syk-independent pathway involves the serine-threonine kinase Raf-1. semanticscholar.orgnih.gov
Cross-talk with Other Signaling Pathways
The cellular response to beta-glucans is not solely dictated by the signaling pathways initiated by beta-glucan receptors alone. There is significant cross-talk and synergy with other signaling pathways, most notably those activated by Toll-like receptors (TLRs). rug.nlnih.govnih.govresearchgate.net
TLRs are a family of PRRs that recognize a diverse range of pathogen-associated molecular patterns (PAMPs). The simultaneous engagement of Dectin-1 and TLRs, such as TLR2 and TLR4, by complex microbial structures like fungal cell walls, leads to a synergistic enhancement of inflammatory responses. rug.nlnih.govnih.govrug.nl
This synergy is particularly evident in the production of pro-inflammatory cytokines. rug.nlnih.govresearchgate.net For instance, the combination of a Dectin-1 ligand (like curdlan) and a TLR2 or TLR4 ligand (like Pam3CSK4 or LPS, respectively) results in a much greater production of TNF-α than either ligand alone. nih.govresearchgate.net The mechanism underlying this synergy involves the integration of the Dectin-1/Syk and TLR/MyD88 signaling pathways, leading to a more sustained degradation of IκB and enhanced nuclear translocation of NF-κB. nih.govnih.gov This collaborative signaling allows the innate immune system to mount a more robust and tailored response to microbial threats. nih.govfrontiersin.org
Cellular Responses Elicited by Beta-Glucan Binding
The interaction of beta-glucans with pattern recognition receptors (PRRs) on the surface of immune cells initiates a complex cascade of intracellular signaling events. These events culminate in a variety of cellular responses crucial for host defense, including the engulfment of pathogens, the production of microbicidal molecules, and the orchestration of the broader immune response through the regulation of gene expression.
Phagocytosis and Cellular Internalization Mechanisms
Phagocytosis, the process by which cells engulf large particles, is a primary response of innate immune cells like macrophages, neutrophils, and dendritic cells to particulate beta-glucans. nih.govmdpi.com This process is critical for the clearance of fungal pathogens.
The C-type lectin receptor Dectin-1 is recognized as the principal receptor mediating the phagocytosis of beta-glucan-containing particles, such as zymosan and intact fungi, by macrophages and dendritic cells. nih.govnih.govnih.gov The binding of particulate beta-glucan to Dectin-1 induces receptor clustering, leading to the formation of a "phagocytic synapse." nih.govfrontiersin.org This structure is essential for initiating the downstream signaling necessary for internalization. The process is dependent on the polymerization of actin to physically drive the engulfment of the particle. nih.gov Studies using macrophage cell lines have shown that while beta-glucan particles bind rapidly, their complete internalization may require one to two hours. researchgate.net
Complement Receptor 3 (CR3), an integrin dimer, also functions as a beta-glucan receptor and contributes to phagocytosis. nih.govnih.gov Its role is particularly prominent in neutrophils, where it is the main receptor responsible for the phagocytosis of complement-opsonized particles. nih.govnih.gov Research has highlighted that beta-1,6-glucan, a minor component of the fungal cell wall, is more effective than beta-1,3-glucan at stimulating phagocytosis by human neutrophils, a process mediated by CR3. nih.govresearchgate.net
The intracellular signaling pathways that drive phagocytosis are complex and can be cell-type specific. In dendritic cells, the spleen tyrosine kinase (Syk) has been shown to be important for Dectin-1-induced phagocytosis. nih.gov However, this is not always the case in macrophages, suggesting that different cell types may utilize distinct downstream signaling components for beta-glucan internalization. nih.gov
| Receptor | Primary Cell Types | Key Ligand Characteristics | Signaling Component Example | Reference |
|---|---|---|---|---|
| Dectin-1 | Macrophages, Dendritic Cells | Particulate β-(1,3)-glucans | Syk (in Dendritic Cells) | nih.govnih.gov |
| Complement Receptor 3 (CR3) | Neutrophils, Macrophages, NK cells | β-glucans, iC3b-opsonized particles | Lyn kinase | nih.govnih.gov |
Reactive Oxygen Species (ROS) Generation
Upon binding beta-glucans, immune cells trigger a "respiratory burst," which is the rapid release of reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that play a critical role in killing internalized pathogens within the phagolysosome. nih.govmdpi.com
The generation of ROS is a key effector function stimulated by beta-glucan recognition. frontiersin.orgfrontiersin.org Dectin-1 signaling is a major pathway leading to ROS production. nih.govresearchgate.net This response is critically dependent on the activation of the Syk kinase downstream of Dectin-1. frontiersin.orgnih.govnih.gov The signal is then transmitted to the enzyme complex NADPH oxidase, which is responsible for the production of superoxide anions. nih.govresearchgate.net In certain contexts, Dectin-1 can cooperate with Toll-like receptors (TLRs), such as TLR2, to enhance the ROS response. nih.gov
In neutrophils, CR3 plays a significant role in beta-glucan-induced ROS production. mdpi.com The binding of beta-glucan to CR3 can prime the receptor for enhanced activity, leading to a robust oxidative burst. nih.gov
Beyond their direct microbicidal activity, ROS can also function as intracellular second messengers, influencing other signaling pathways. frontiersin.org For instance, Dectin-1-dependent ROS production has been implicated in the activation of the NLRP3 inflammasome, which leads to the processing and secretion of the pro-inflammatory cytokine Interleukin-1β. nih.gov
Modulation of Gene Expression in Target Cells
The interaction between beta-glucans and their receptors ultimately leads to the activation of transcription factors, which profoundly alters the gene expression profile of the target cell. thescipub.comthescipub.com This transcriptional reprogramming is fundamental to shaping the subsequent innate and adaptive immune responses.
Activation of Dectin-1 and TLRs by beta-glucans initiates intracellular signaling cascades that converge on the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). nih.govnih.govnih.govarvojournals.org The canonical NF-κB pathway involves the degradation of inhibitory IκB proteins, allowing NF-κB dimers to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes. frontiersin.orgyoutube.com Downstream of Dectin-1, this process often involves a signaling complex containing CARD9, Bcl10, and Malt1. nih.gov
The specific genes induced by beta-glucans vary depending on the cell type and the specific beta-glucan structure. In dendritic cells, beta-glucan stimulation leads to the upregulation and secretion of numerous cytokines, including Tumor Necrosis Factor (TNF), Interleukin-1 (IL-1), IL-6, IL-10, and IL-23. frontiersin.orgplos.org These cytokines are instrumental in directing the differentiation of T helper cells, particularly towards the Th1 and Th17 lineages, which are crucial for antifungal immunity. plos.org
Research in human dendritic cells has revealed a temporal regulation of gene expression, where an initial wave of "early/immediate" genes, including IL-1 and TNF, drives a second wave of "late" response genes. plos.orgoup.com This is mediated in part by an IL-1-driven positive feedback loop that promotes the activity of the transcriptional cofactor IκB-ζ, which is necessary for the expression of genes like IL-6 and IL-23. plos.org Furthermore, beta-glucan exposure can induce the expression of autophagy-related genes, linking this cellular process to the immune response. nih.gov This modulation of gene expression allows immune cells to orchestrate a tailored and effective response to fungal threats.
| Cell Type | Key Transcription Factors Activated | Examples of Upregulated Genes/Products | Functional Outcome | Reference |
|---|---|---|---|---|
| Macrophages | NF-κB, MAPKs | TNF-α, IL-1β, Nitric Oxide | Inflammation, Antimicrobial activity | researchgate.netnih.gov |
| Dendritic Cells | NF-κB, IκB-ζ | IL-1, IL-6, IL-12, IL-23, TNF | T-cell polarization (Th1/Th17), Adaptive immunity priming | frontiersin.orgplos.org |
| Neutrophils | NF-κB | Cytokines, Chemokines | Inflammation, Recruitment of immune cells | mdpi.comnih.gov |
Immunomodulatory Mechanisms of Beta Glucans: in Vitro and Animal Model Studies
Anti-Infective Properties in Animal Models
Beta-glucans have demonstrated significant efficacy in bolstering the immune system's ability to combat a range of infections in animal models. Their mechanisms often involve the activation of innate immune cells and the subsequent modulation of adaptive immune responses.
Enhancement of Resistance to Bacterial Pathogens (e.g., Staphylococcus aureus)
Studies have consistently shown that beta-glucans can significantly improve resistance to bacterial infections. In murine models, oral administration of oat beta-glucan (B1580549) has been shown to enhance resistance against Staphylococcus aureus infection oup.comresearchgate.net. Research involving fungal beta-glucan particles loaded with S. aureus antigens demonstrated protective immunity, leading to a significant reduction in bacterial burden in the spleen and kidneys of mice challenged with the pathogen nih.gov. Furthermore, beta-glucans have proven effective in mice suffering from gastrointestinal infections with methicillin-resistant Staphylococcus aureus (MRSA), increasing their survival rates idcmjournal.org. Pre-treatment with beta-glucans has also been observed to prime leukocytes, enhancing their responsiveness to secondary bacterial challenges, including S. aureus researchgate.netfrontiersin.org. For instance, training of non-immune cells with beta-glucan significantly increased the production of IL-8 and IL-6 upon stimulation with S. aureus, suggesting a role in innate immune memory against this pathogen frontiersin.org.
Modulation of Antiviral Responses
Beta-glucans exhibit notable antiviral potential, influencing immune responses against a variety of viruses. Animal studies have indicated that beta-glucans can reduce mortality and viral titers in the lungs of mice infected with influenza virus mdpi.comfrontiersin.org. For example, Trametes versicolor beta-glucans have been shown to reduce weight loss, mortality, and pathological lung damage in mice challenged with influenza virus mdpi.com. Research has also demonstrated that beta-glucans can improve the intrinsic immunity of lung macrophages in mice infected with Herpes Simplex Virus type 1 (HSV-1) researchgate.net. Furthermore, beta-glucans have been implicated in promoting the expression of interferon-β (IFN-β) and interleukin-6 (IL-6) in mouse macrophages triggered by viral infections, contributing to antiviral immunity through trained immunity mechanisms nih.gov.
Anti-Inflammatory Effects in Pre-Clinical Models
Beta-glucans possess significant anti-inflammatory properties, modulating the immune system to dampen excessive inflammatory responses. This is achieved through the regulation of key inflammatory mediators and the suppression of pro-inflammatory signaling pathways.
Regulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)
A primary mechanism through which beta-glucans exert anti-inflammatory effects is by regulating the production of inflammatory mediators. Studies indicate that beta-glucans can inhibit the production of nitric oxide (NO) by activated macrophages symbiosisonlinepublishing.comnih.gov. For instance, beta-glucans from Aureobasidium pullulans markedly reduced NO production in LPS-treated murine macrophages by suppressing inducible nitric oxide synthase (iNOS) protein and mRNA expression nih.gov. Similarly, beta-glucans from Pleurotus eryngii stalks significantly reduced nitric oxide production in LPS-treated murine macrophages symbiosisonlinepublishing.com. Furthermore, beta-glucans have been shown to inhibit the production of prostaglandin E2 (PGE2), a key prostanoid lipid mediator involved in inflammation and carcinogenesis nih.govsemanticscholar.orgnih.gov. Yeast beta-glucans have been documented to reduce PGE2 production during Th17 cell expansion unimore.it.
Table 1: Inflammatory Mediators Regulated by Beta-Glucans in Pre-clinical Models
| Inflammatory Mediator | Effect of Beta-Glucan | Source/Model | Citation |
| Nitric Oxide (NO) | Reduced production | LPS-treated murine macrophages | symbiosisonlinepublishing.comnih.gov |
| Prostaglandin E2 (PGE2) | Reduced production | Th17 cell expansion; Monocytes | nih.govnih.govunimore.it |
| TNF-α | Reduced secretion | LPS-challenged mice; Visceral adipose tissues | mdpi.comnih.gov |
| IL-6 | Reduced secretion | LPS-challenged mice; Visceral adipose tissues | mdpi.comnih.gov |
| IL-1β | Reduced secretion | Visceral adipose tissues | nih.gov |
Suppression of Excessive Inflammatory Responses
Beta-glucans have demonstrated the capacity to suppress excessive inflammatory responses in various pre-clinical models. Oral administration of fungal beta-glucans has produced effects comparable to non-steroidal anti-inflammatory drugs and glucocorticoids in animal models, often by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β mdpi.com. In LPS-challenged mice, beta-glucans have been shown to reduce the secretion of TNF-α and IL-6 mdpi.com. Studies using models of colitis have shown that beta-glucans can alleviate intestinal inflammation and reduce the histology damaging score symbiosisonlinepublishing.comunimore.it. Oat beta-glucan has been observed to dampen inflammation in models of metabolic dysfunction, associated with reduced macrophage infiltration and fibroinflammatory gene expression researchgate.net. Furthermore, beta-glucans have been shown to decrease the levels of pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, TNF-α, and CCL2, in tissues affected by inflammation nih.govresearchgate.net.
Table 2: Suppression of Inflammatory Responses by Beta-Glucans in Pre-clinical Models
| Inflammatory Process/Mediator Targeted | Observed Effect of Beta-Glucan | Model/Context | Citation |
| Pro-inflammatory cytokine production | Inhibition | General anti-inflammatory action; Regulation of IL-1β, IL-6, TNF-α | mdpi.commdpi.comnih.govresearchgate.net |
| Intestinal inflammation | Alleviation; Reduced damage | DSS-induced colitis model | symbiosisonlinepublishing.comunimore.it |
| Adipose tissue inflammation | Dampening; Reduced infiltration | ob/ob mice (diabetic model) | nih.govresearchgate.net |
| Acute lung injury | Reduction of IL-6, IL-1β, TNF-α | Model of acute lung injury | researchgate.net |
| Cytokine imbalance | Balancing; Suppression | Prevention of chemotherapy-induced inflammation | spandidos-publications.com |
Biotechnological and Research Applications of Beta Glucans
Beta-Glucan-Based Scaffolds and Biomaterials
Beta-glucans, a group of bioactive polysaccharides, have garnered significant attention in the field of biomaterials due to their favorable properties, including biocompatibility, biodegradability, and the ability to promote cellular activities essential for tissue repair and regeneration. researchgate.netbioimplon.de These characteristics make them prime candidates for the development of scaffolds, which serve as three-dimensional templates to support cell growth and guide the formation of new tissue.
Fabrication Techniques and Structural Integrity
The functionality of a beta-glucan (B1580549) scaffold is intrinsically linked to its structural properties, such as porosity, pore size, and mechanical strength, which are determined by the fabrication method employed. A variety of techniques have been developed to create beta-glucan scaffolds with tailored architectures to mimic the native extracellular matrix (ECM) and provide optimal environments for cellular infiltration, proliferation, and differentiation. bioimplon.de
Several methods are utilized for the fabrication of beta-glucan scaffolds. Thermal methods, for instance, have been shown to produce biocompatible bone scaffolds through the gelation of curdlan (B1160675) (a type of β-1,3-glucan) at temperatures above 80°C. nih.gov A novel approach using ion-exchanging dialysis for curdlan gelation has also been developed, which notably allows for the incorporation of thermo-sensitive agents like growth factors during the fabrication process. nih.gov
Freeze-drying, or lyophilization, is another common technique that results in porous structures. This method involves freezing a beta-glucan solution and then sublimating the solvent under vacuum, leaving behind a porous scaffold. The pore size can be controlled by adjusting the freezing rate and other parameters. bioimplon.deresearchgate.net Furthermore, radiation fusion technology has been applied to crosslink aqueous beta-glucan solutions, forming scaffolds in either gel or solid form. This method enhances cell attachment and creates a biomimetic environment conducive to stem cell growth and differentiation. google.com
The structural integrity of these scaffolds is crucial for their application. For instance, in bone tissue engineering, scaffolds must possess sufficient mechanical strength to withstand physiological loads. The incorporation of materials like hydroxyapatite (B223615) (n-HAp) and graphene oxide (GO) into a bacterial cellulose (B213188)/β-glucan composite scaffold has been shown to enhance mechanical properties. researchgate.net The porosity and pore size are also critical factors, with pore sizes of 100-150 µm being reported as suitable for uniform cell penetration and migration, which in turn positively influences the production of the ECM. bioimplon.de
Below is a table summarizing various fabrication techniques for beta-glucan scaffolds and their impact on structural features.
| Fabrication Technique | Beta-Glucan Source/Type | Key Process | Resulting Scaffold Characteristics | Reference |
| Thermal Method | Curdlan (β-1,3-glucan) | Gelation at >80°C | Biocompatible bone scaffold | nih.gov |
| Ion-Exchanging Dialysis | Curdlan (β-1,3-glucan) with Hydroxyapatite | Dialysis for curdlan gelation | Highly osteoconductive, allows for incorporation of thermo-sensitive agents | nih.gov |
| Freeze-Drying (Lyophilization) | Bacterial Cellulose and β-Glucan with n-HAp and GO | Freeze-drying of a polymerized composite | Spongy morphology, uniform interrelated pores, enhanced mechanical properties | researchgate.net |
| Radiation Fusion Technology | Aqueous beta-glucan solution | Crosslinking by radiation | Gel or solid form, improved cell attachment, biomimetic environment | google.com |
Research Applications in Regenerative Medicine and Tissue Engineering
The unique biological activities of beta-glucans make their derived scaffolds highly valuable in regenerative medicine and tissue engineering. These scaffolds have been investigated for their potential to repair and regenerate various tissues, including bone and skin.
In the realm of bone tissue engineering, beta-glucan-based scaffolds have demonstrated significant promise. For example, a novel β-1,3-glucan/hydroxyapatite (glu/HA) scaffold fabricated using an ion-exchanging dialysis method was found to be highly osteoconductive. nih.gov In vitro studies showed that this scaffold is non-toxic and promotes the growth and proliferation of osteoblasts. Furthermore, it was observed to increase the level of bone alkaline phosphatase, indicating an enhancement of cell differentiation. nih.gov The ability of these scaffolds to act as a framework for osteoblasts to spread and form new bone makes them a promising candidate for clinical applications. nih.gov
Beta-glucan scaffolds have also been extensively studied for their role in wound healing. They can stimulate tissue regeneration, promote collagen biosynthesis and deposition, and increase the tensile strength of the wound. nih.gov Research has shown that beta-glucans can accelerate the resolution of inflammation by promoting the activation of immune cells and enhancing tissue repair. cambridgemedia.com.au They have been found to improve the healing of chronic ulcers by stimulating the infiltration of neutrophils and enhancing the phagocytic activity of macrophages, which aids in the removal of pathogens and cellular debris. cambridgemedia.com.au Furthermore, beta-glucans can induce the proliferation and migration of keratinocytes and fibroblasts, which are crucial cellular events in the wound healing process. dermatoljournal.com A beta-glucan-based hydrogel has been reported to not only accelerate wound healing but also to promote the regeneration of skin appendages. nih.gov
The table below details research findings on the application of beta-glucan scaffolds in regenerative medicine.
| Application Area | Scaffold Composition | Key Research Findings | Cellular/Biological Effects | Reference |
| Bone Tissue Engineering | β-1,3-glucan/Hydroxyapatite (glu/HA) | Scaffold is highly osteoconductive and non-toxic. | Promotes osteoblast growth and proliferation; increases bone alkaline phosphatase levels, enhancing cell differentiation. | nih.gov |
| Wound Healing | Beta-glucan hydrogel | Significantly accelerated wound healing. | Promoted the regeneration of skin appendages. | nih.gov |
| Chronic Wound Healing | Topical beta-glucan | A twofold increase in chronic wound healing rates at 12 weeks was observed. | Stimulates neutrophil infiltration and enhances macrophage phagocytic activity. | cambridgemedia.com.au |
| General Wound Repair | Beta-glucan | Found to stimulate tissue regeneration and collagen biosynthesis. | Induces the production of growth factors essential for re-epithelialization. | nih.gov |
Beta-Glucan as a Component in Advanced Drug Delivery Systems
The inherent ability of beta-glucans to be recognized and internalized by specific immune cells has positioned them as a promising platform for the development of advanced drug delivery systems. Their particulate forms can encapsulate a wide range of therapeutic agents, offering protection from degradation and enabling targeted delivery.
Nanocarriers and Microparticles for Targeted Delivery
Beta-glucans can be formulated into micro- and nanoparticles that serve as vehicles for drug delivery. A notable example is the use of glucan particles (GPs), which are hollow, porous microspheres, typically 2-4 µm in size, derived from the cell walls of Baker's yeast (Saccharomyces cerevisiae). nih.govscilit.com The outer shell of these particles is primarily composed of 1,3-β-glucan, which facilitates receptor-mediated uptake by phagocytic cells. nih.gov These GPs have been successfully used to deliver a variety of payloads, including DNA, siRNA, proteins, and small molecules. nih.gov
In addition to yeast-derived microparticles, beta-glucans can be fabricated into nanoparticles using techniques such as cryo-milling. mdpi.com These nanoparticles offer the potential for improved oral bioavailability of drugs. For instance, gemcitabine-loaded β-glucan nanoparticles showed a 5.1-fold increase in oral bioavailability compared to the drug solution alone. mdpi.com The particle size of these carriers is a critical determinant of their in vivo fate and cellular uptake mechanism. Particles less than 5 µm can be taken up by the microfold cells of Peyer's patches in the intestine, engaging the lymphatic system. mdpi.com
The combination of beta-glucan's targeting properties with the drug encapsulation capabilities of other nanoparticles represents a synergistic approach. For example, mesoporous silica (B1680970) nanoparticles (MSNs) containing doxorubicin (B1662922) have been bound to the surface of cationic GPs. This composite system efficiently delivered the chemotherapeutic agent into phagocytic cells, leading to enhanced growth arrest of target cells. nih.gov
Strategies for Encapsulation and Controlled Release of Bioactive Molecules
Effective encapsulation of bioactive molecules within beta-glucan carriers is essential to protect them from premature degradation and to control their release profile. Several strategies have been developed to achieve this.
One common method is the layer-by-layer (LbL) assembly technique, where oppositely charged polyelectrolytes are sequentially deposited onto the surface of the beta-glucan particle or used to form a matrix within its hollow core. nih.gov For instance, chitosan (B1678972) and alginate have been used to create a colloidal particle with a model protein, which is then encapsulated within the β-glucan shell. This method has been shown to tightly incorporate the protein and prevent leakage. dovepress.comacs.org
The porous nature of yeast-derived glucan particles allows for the loading of therapeutic agents. However, to prevent the premature release of the payload, the pores can be coated. The combination of chitosan and alginate has been used as a matrix to coat doxorubicin-loaded β-glucan microparticles. This coating was found to delay and sustain the release of the drug. acs.org
The choice of encapsulation technique can also influence the physical characteristics and stability of the final product. For example, spray-drying of β-glucan particles has been shown to yield smaller, more uniform particles with a high recovery rate compared to lyophilization. mdpi.com Encapsulation not only enhances the stability and shelf-life of sensitive compounds but can also improve their bioavailability. sphinxsai.commdpi.com Engineered nanoparticles encapsulating a small dose of β-glucan have been shown to provide sustained release over a month, which can prolong its therapeutic effects. nih.gov
The table below summarizes different encapsulation and release strategies using beta-glucan.
| Carrier System | Encapsulated Molecule | Encapsulation/Release Strategy | Outcome | Reference |
| Glucan Particles (GPs) | Doxorubicin (in Mesoporous Silica Nanoparticles) | Electrostatic binding of drug-loaded nanoparticles to cationic GPs | Efficient delivery into phagocytic cells and enhanced drug-mediated growth arrest. | nih.gov |
| Glucan Particles (GPs) | Bovine Serum Albumin (BSA) | Electrostatic interactions with chitosan, tripolyphosphate, and alginate to form colloidal particles within the GP shell. | Tight encapsulation, prevention of protein leakage, and good protein-release behavior. | dovepress.com |
| β-Glucan Microparticles | Doxorubicin | Coating with a chitosan and alginate matrix. | Delayed and sustained release of the drug. | acs.org |
| Controlled Release Nanoparticles | β-Glucan | Encapsulation for sustained release. | Sustained release over a month, prolonging the therapeutic effects. | nih.gov |
Immune Cell-Targeting Delivery (e.g., Macrophage-Specific Targeting)
A key advantage of using beta-glucans in drug delivery is their ability to specifically target immune cells, particularly macrophages. nih.govnih.gov Macrophages and other phagocytic cells, such as dendritic cells, express pattern recognition receptors on their surface that recognize specific molecular structures found on pathogens. The β-1,3-glucan on the surface of yeast-derived particles is recognized by receptors like dectin-1 and complement receptor 3 (CR3). nih.gov This interaction triggers receptor-mediated phagocytosis, leading to the internalization of the beta-glucan particle and its cargo. nih.govdovepress.com
This targeting capability makes beta-glucan an attractive vehicle for delivering therapeutics for diseases in which macrophages play a central role. dovepress.com For example, targeting tumor-associated macrophages (TAMs) is an emerging strategy in cancer immunotherapy. nih.gov Beta-glucan-based delivery systems can be used to deliver immunomodulatory agents or cytotoxic drugs directly to TAMs within the tumor microenvironment. nih.gov
Research has demonstrated the high specificity of this targeting mechanism. Bovine serum albumin (BSA)-loaded glucan particles were shown to be taken up efficiently by various types of macrophages, including Raw 264.7 cells, primary bone marrow-derived macrophages, and peritoneal exudate macrophages. In contrast, these particles were not taken up by non-phagocytic cells such as NIH3T3, AD293, HeLa, and Caco-2 cells. dovepress.com
Furthermore, a macrophage-targeted delivery system for CpG oligodeoxynucleotides (CpG ODNs), which are immunostimulatory agents, was developed using yeast β-glucan grafted glycogen. This system specifically recognized macrophages through the dectin-1 receptor, leading to higher cellular uptake. Once inside the endo/lysosome, the carrier was degraded, accelerating the release of CpG ODNs and enhancing their immunostimulatory effect. acs.org
Prebiotic Effects and Interactions with Gut Microbiota (In vitro and Animal Models)
Beta-glucans are non-digestible polysaccharides that reach the large intestine intact, where they serve as a substrate for microbial fermentation. nutraingredients-asia.com Their role as a prebiotic is characterized by their ability to selectively modulate the gut microbiota, promoting the growth of beneficial bacteria and leading to the production of health-promoting metabolites. consensus.appnih.gov
Selective Stimulation of Beneficial Microorganisms (e.g., Lactobacilli, Bifidobacteria)
Research, spanning several decades, has established that beta-glucans are selective substrates for beneficial gut microorganisms, particularly species of Lactobacillus and Bifidobacterium. nutraingredients-asia.comnih.gov In vitro fermentation models using human fecal inocula have demonstrated that beta-glucans from sources like oats and barley can significantly increase the populations of these beneficial bacteria. nih.govasm.org
Animal studies corroborate these findings. In rat models, diets supplemented with cereal-derived beta-glucans led to an enhanced population of Bifidobacterium and Lactobacillus. nih.govasm.org Similarly, studies in livestock have shown that beta-glucan supplementation can promote the growth of these beneficial genera, contributing to a healthier gut environment. consensus.app For instance, research has shown that beta-glucans increase the growth of Lactobacillus casei, Lactobacillus acidophilus, and Bifidobacterium animalis subsp. lactis both in vitro and in vivo. nih.gov This selective stimulation is attributed to the ability of these specific bacteria to produce the necessary enzymes, such as glycoside hydrolases, to break down the complex structure of beta-glucans. consensus.appconsensus.app
Table 1: Studies on Selective Stimulation of Gut Microbiota by Beta-Glucans
| Beta-Glucan Source | Model | Key Findings | Reference |
|---|---|---|---|
| Cereal (Oat, Barley) | In vitro (Human fecal culture) | Increased populations of Bifidobacterium and Lactobacillus. | nutraingredients-asia.comnih.gov |
| Cereal | Rat Model | Enhanced populations of Bifidobacterium and Lactobacillus in the cecum. | nih.govasm.org |
| Yeast | In vitro | Selectively promoted the growth of Bifidobacterium. | nutraingredients-asia.com |
| Edible Mushrooms (e.g., Cyclocybe cylindracea) | In vitro (Elderly fecal culture) | Induced a significant bifidogenic effect. | nih.gov |
Production of Short-Chain Fatty Acids (SCFAs)
The microbial fermentation of beta-glucans in the colon results in the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate. nih.govnih.govcambridge.org These metabolites are crucial for gut health and host physiology. In vitro studies using various beta-glucan sources, including oats, barley, and algae, have consistently shown robust fermentation and production of total SCFAs. cambridge.orgoup.com
Animal models have further elucidated this effect. In high-fat diet-fed mice, supplementation with barley beta-glucan markedly increased fecal levels of acetate, propionate, and especially butyrate. nih.gov The production of these SCFAs is linked to the modulation of the gut microbiota, as the bacteria that thrive on beta-glucans are often prolific SCFA producers. nih.govnih.gov For example, oat and barley beta-glucans have been shown to promote microbial metabolites such as butyric acid, propionic acid, and acetic acid. nih.gov The SCFA profile can vary depending on the beta-glucan source and structure, but a propionate-rich profile has been noted in some in vitro fermentations of oat and barley beta-glucans. oup.commdpi.com
Table 2: SCFA Production from Beta-Glucan Fermentation
| Beta-Glucan Source | Model | Major SCFAs Produced | Reference |
|---|---|---|---|
| Barley | Mouse Model (High-Fat Diet) | Marked increase in acetate, propionate, and butyrate. | nih.gov |
| Oat and Barley | In vitro (Human fecal culture) | Propionate-rich profile (Acetate:Propionate:Butyrate ratio of 51:32:17). | oup.com |
| Oat, Barley, Algae | In vitro (Human fecal culture) | All sources were well-fermented, yielding significant total SCFAs. | cambridge.org |
| Oat and Barley | General Finding | Promotes production of butyric acid, propionic acid, and acetic acid. | nih.gov |
Applications in Veterinary Immunomodulation (Animal Models)
Beta-glucans are recognized as potent biological response modifiers, capable of modulating both innate and adaptive immune systems. nih.govcabidigitallibrary.org Their application in veterinary science is supported by numerous studies in various animal models demonstrating their ability to enhance immune function and mitigate inflammatory conditions. consensus.appnih.govresearchgate.net
Enhancing Immune Function in Animal Models
Beta-glucans exert their immunomodulatory effects by interacting with specific pattern recognition receptors on immune cells, such as Dectin-1, Toll-like receptors (TLRs), and complement receptor 3 (CR3). nih.govnih.govnih.gov This interaction triggers a cascade of downstream signaling events that activate various immune cells.
Poultry: In broiler chickens, dietary beta-glucans have been shown to increase the expression of immune-related genes (e.g., TNF-α, IL-4, IL-6), enhance the phagocytic efficiency of macrophages, and increase plasma levels of IgG and IgA. consensus.appmdpi.com
Swine: Supplementation with beta-1,3/1,6-glucans in pigs reduced plasma concentrations of pro-inflammatory cytokines while increasing anti-inflammatory cytokines. nih.gov
Dogs: Studies in dogs have demonstrated that beta-glucans can have favorable effects on immune function. nih.gov In vitro models using canine monocytes showed that beta-glucan stimulation induced trained immunity, characterized by an increased production of pro-inflammatory and anti-microbial compounds upon subsequent challenge. nih.gov
Mice: In mouse models, beta-glucan administration has been found to stimulate both cellular and humoral immunity, leading to enhanced phagocytosis, increased antibody responses, and a lower viral load in influenza challenges. amegroups.org
These findings are consistent across multiple animal species, highlighting the role of beta-glucans in priming and enhancing the host's defense mechanisms against pathogens. nih.govcabidigitallibrary.orgconsensus.app
Table 3: Immunomodulatory Effects of Beta-Glucans in Animal Models
| Animal Model | Beta-Glucan Source/Type | Observed Immune Enhancement | Reference |
|---|---|---|---|
| Poultry | Yeast, Algae, Fungi | Increased expression of immune genes (TNF-α, IL-6), enhanced phagocytosis, increased IgA/IgG levels. | consensus.appmdpi.com |
| Dogs | Yeast (β-1,3/1,6-glucan) | Induced trained immunity in monocytes, enhanced pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β). | nih.govnih.gov |
| Mice | Mixed Glucan Formulation | Stimulation of cellular and humoral immunity, enhanced phagocytosis and antibody response against influenza. | amegroups.org |
| Pigs | β-1,3/1,6-glucan | Modulation of cytokine profiles (decreased IL-6/TNF-α, increased IL-10). | nih.gov |
| Fish (Zebrafish) | (1→3)-β-glucan | Immune stimulation, enhanced mucosal immunity, increased serum lysozyme (B549824) levels. | nih.gov |
Modulating Inflammatory Conditions in Animal Disease Models
The immunomodulatory properties of beta-glucans also extend to their ability to regulate excessive inflammatory responses in various disease models. nih.govresearchgate.net This makes them a subject of interest for managing chronic inflammatory conditions in veterinary medicine.
Inflammatory Bowel Disease (IBD): In dog models of mild IBD, daily intake of beta-glucans for 60 days was shown to positively modulate the gut microbiota, which is often dysbiotic in this condition. mdpi.com Prebiotics like beta-glucans may help control intestinal inflammation by nourishing beneficial bacteria and promoting the production of anti-inflammatory metabolites. mdpi.com
Osteoarthritis: While direct clinical trials are emerging, the mechanism for beta-glucans' potential benefit in osteoarthritis involves reducing inflammation. nih.govresearchgate.net In a pig model, beta-1,3/1,6-glucan feeding reduced plasma concentrations of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov Since TNF-α is involved in the breakdown of cartilage, its reduction by beta-glucans could help mitigate the progression of osteoarthritis. nih.gov
These studies indicate that beta-glucans can help rebalance (B12800153) the immune response, downregulating excessive pro-inflammatory pathways that characterize many chronic veterinary diseases. consensus.appnih.gov
Emerging Research Areas and Future Directions in Beta Glucan Science
The field of beta-glucan (B1580549) science is rapidly evolving, driven by a deeper appreciation of these complex polysaccharides' immunomodulatory and health-promoting properties. While significant progress has been made, numerous avenues for future research are emerging. These new directions aim to refine our understanding of beta-glucan biology, develop novel applications, and standardize research for more reliable and comparable results.
Q & A
Q. Answer :
- Absorption Variability : Rodent diets lack human nutritional diversity, affecting beta-glucan absorption. Human studies must account for dietary interactions (e.g., fiber content) .
- Dose Equivalence : Adjust doses based on metabolic body surface area (e.g., 100 mg/kg in rats ≈ ~16 mg/kg in humans).
- Long-Term Effects : Rodent studies often use acute models; chronic human conditions require subchronic/chronic dosing protocols .
- Formulation Differences : Soluble (pharmaceutical) vs. insoluble (dietary) beta-glucan forms may yield divergent outcomes .
How to assess the immunomodulatory effects of beta-glucan in experimental models?
Q. Answer :
- Phagocytosis Assays : Mix leukocytes with stained yeast cells (40:1 ratio), incubate, and measure uptake via spectrophotometry at 510 nm .
- Cytokine Profiling : Use ELISA to quantify TNF-α, IL-6, and IL-1β in serum after beta-glucan administration.
- Leukocyte Activation : Flow cytometry to detect surface markers (e.g., CD11b/CD18) on neutrophils/macrophages .
- Dose Dependency : Test low (0.1–0.3%) vs. high (1–2%) doses; high doses may suppress immune response .
How can researchers resolve contradictions in beta-glucan’s effects on oxidative stress markers across studies?
Q. Answer :
- Standardize Protocols : Ensure consistency in ischemia duration, reperfusion time, and beta-glucan source (e.g., yeast-derived vs. oat) .
- Control for Confounders : Monitor dietary beta-glucan intake in control groups and use genetically similar animal strains.
- Multi-Marker Analysis : Combine MDA, GSH, and MPO measurements to contextualize oxidative stress holistically .
- Meta-Analysis : Pool data from studies with comparable designs to identify trends (e.g., beta-glucan consistently reduces MDA but variably affects catalase) .
What strategies determine the optimal dosage and administration route for beta-glucan in preclinical studies?
Q. Answer :
- Dose-Response Curves : Test 50–200 mg/kg orally in rodents to identify efficacy thresholds (e.g., 100 mg/kg optimal for renal protection) .
- Route Comparison : Intraperitoneal vs. oral administration may yield faster bioavailability but risk local inflammation .
- Chronic Models : Administer beta-glucan for 4–12 weeks to assess cumulative effects in metabolic or autoimmune disease models .
What analytical methods ensure beta-glucan’s structural integrity and purity in research preparations?
Q. Answer :
- Enzymatic Assays : Use β-1,3/1,6-glucanase to hydrolyze beta-glucan into glucose; quantify via HPLC .
- USP Standards : Verify purity using United States Pharmacopeia guidelines (e.g., Lot/Batch testing for contaminants) .
- FTIR Spectroscopy : Confirm β-1,3/1,6 glycosidic linkages and rule out α-glucan contamination .
What key biomarkers and histopathological criteria evaluate beta-glucan’s efficacy in organ protection studies?
Q. Answer :
- Biomarkers :
- Histopathology : Semi-quantitative scoring (0–3) for cortical degeneration, glomerular necrosis, and tubular vacuolization. Beta-glucan should reduce scores by ≥50% vs. IR .
How to investigate the long-term effects of beta-glucan in chronic disease models?
Q. Answer :
- Study Design : Use diabetic or hypertensive rodent models with 12-week beta-glucan supplementation .
- Endpoints : Monitor renal function (creatinine, BUN), hepatic enzymes (ALT/AST), and cumulative oxidative damage (8-OHdG).
- Toxicology : Assess organ toxicity via histopathology after 6–12 months of treatment .
What challenges arise when combining beta-glucan with other therapeutics in experimental designs?
Q. Answer :
- Synergy vs. Antagonism : Test beta-glucan with chemotherapy (e.g., cyclophosphamide) or immunosuppressants. Use factorial ANOVA to identify interactions .
- Pharmacokinetics : Monitor drug clearance rates; beta-glucan may alter cytochrome P450 activity .
- Control Groups : Include beta-glucan-only, drug-only, and combination cohorts to isolate effects .
How does beta-glucan’s molecular structure influence its biological activity?
Q. Answer :
- Source Differences : Yeast (β-1,3/1,6) vs. oat (β-1,4) glucans have distinct immune activation pathways. Yeast glucans bind Dectin-1 receptors on macrophages, enhancing phagocytosis .
- Solubility : Insoluble particulate forms potentiate macrophage activation, while soluble forms modulate cytokine release .
- Molecular Weight : High-MW (>500 kDa) glucans induce stronger Th1 responses than low-MW fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
